molecular formula C16H21F2NO3 B2513949 tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate CAS No. 1610714-49-2

tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B2513949
CAS No.: 1610714-49-2
M. Wt: 313.345
InChI Key: YBTXFRMIDRBSDO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl ester group, a benzyloxy group, and two fluorine atoms attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Benzyloxy Group Addition: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the pyrrolidine carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: tert-Butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound is of interest in medicinal chemistry for the development of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It may also be used in the design of enzyme inhibitors or receptor modulators.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its reactivity and functional groups make it a versatile precursor for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(Benzyloxy)pyrrolidine-1-carboxylate: Lacks the difluorination, which can affect its reactivity and biological activity.

    tert-Butyl 4-(Methoxy)-3,3-difluoropyrrolidine-1-carboxylate: Contains a methoxy group instead of a benzyloxy group, which can influence its solubility and interaction with biological targets.

    tert-Butyl 4-(Benzyloxy)-pyrrolidine-1-carboxylate: Similar structure but without the fluorine atoms, leading to different chemical and physical properties.

Uniqueness

The presence of both the benzyloxy group and the difluorinated pyrrolidine ring makes tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate unique. The fluorine atoms can enhance the compound’s stability and reactivity, while the benzyloxy group can provide additional sites for chemical modification or interaction with biological targets.

This compound’s unique combination of functional groups and structural features makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-phenylmethoxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-9-13(16(17,18)11-19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTXFRMIDRBSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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